

# Application Notes and Protocols for Solvent-Based Extraction of Medicinal Cannabis

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## Compound of Interest

Compound Name: *Cannabigerolic acid*

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## Introduction

The extraction of cannabinoids, terpenes, and other phytochemicals from the *Cannabis sativa* L. plant is a critical first step in medicinal cannabis research and drug development. The choice of extraction method significantly influences the chemical profile, purity, and yield of the final product. This document provides detailed application notes and experimental protocols for three prevalent solvent-based extraction methods: Supercritical CO<sub>2</sub> Extraction, Cold Ethanol Extraction, and Light Hydrocarbon Extraction. The information herein is intended to guide researchers in selecting and implementing the most suitable method for their specific research objectives.

## Supercritical Carbon Dioxide (scCO<sub>2</sub>) Extraction Application Note

Supercritical Fluid Extraction (SFE) using carbon dioxide (scCO<sub>2</sub>) is a highly tunable and efficient method for selectively extracting desired compounds from cannabis.<sup>[1][2]</sup> By manipulating temperature and pressure, CO<sub>2</sub> can be brought to a supercritical state, where it exhibits properties of both a liquid and a gas.<sup>[1][3]</sup> This allows it to effuse through plant material like a gas and dissolve compounds like a liquid.<sup>[1]</sup>

The key advantage of scCO<sub>2</sub> is its "tunability," which enables the targeting of specific compounds.<sup>[1]</sup> For instance, lower pressures can be used to extract volatile terpenes, while

higher pressures are required for cannabinoids.[2][4] This method is regarded as safe, clean, and environmentally friendly, as CO<sub>2</sub> is non-toxic, non-flammable, and easily removed from the final product, leaving no residual solvent.[4][5] The primary drawbacks are the high capital cost of the equipment and the complexity of the process compared to other methods.

## Experimental Protocol: Selective Cannabinoid Extraction

This protocol aims to maximize cannabinoid yield from dried cannabis flower.

### 1. Material Preparation:

- Dry cannabis flower to a moisture content of <10%.
- Grind the material to a consistent particle size (e.g., 0.5-1.0 mm) to increase the surface area for efficient extraction.[3]
- Accurately weigh and load the ground material into the extractor vessel. Ensure uniform packing to prevent channeling of the scCO<sub>2</sub>. [3]

### 2. System Parameters:

- Extraction Vessel:
- Pressurize with CO<sub>2</sub> to 250 bar.
- Heat to 37°C. These conditions achieve a high CO<sub>2</sub> density (approx. 893.7 kg/m<sup>3</sup>), which is optimal for cannabinoid solubility.[6]
- Separators: Configure separators in a cascade to fractionate the extract.
- Separator 1: Set to 70 bar and 25°C to precipitate and collect heavier compounds like waxes.[2]
- Separator 2: Set to 50 bar and 15°C to collect the target cannabinoid fraction.[2]
- CO<sub>2</sub> Flow Rate: Maintain a consistent flow rate, for example, 200 g/min, depending on the scale of the equipment.[5]

### 3. Extraction and Collection:

- Pump scCO<sub>2</sub> through the extraction vessel for a duration of 3 hours.[6]
- The scCO<sub>2</sub>, now laden with dissolved compounds, flows into the separators. As pressure and temperature decrease, the solvating power of CO<sub>2</sub> drops, causing the cannabinoids to precipitate.[1]
- Collect the crude extract from the collection vessels of the separators.

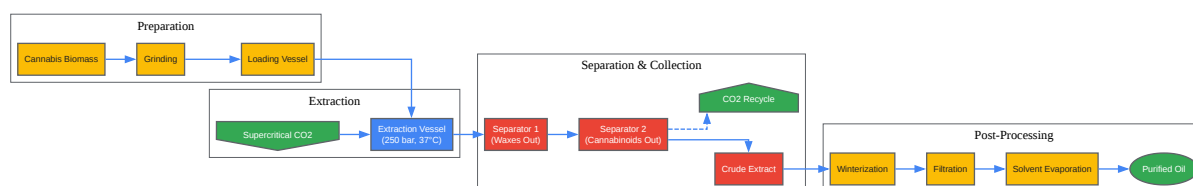
#### 4. Post-Processing (Purification):

- Winterization: Dissolve the crude extract in ethanol (e.g., 10:1 ethanol-to-oil ratio) and freeze at -20°C to -80°C for 24-48 hours. This causes unwanted fats, lipids, and waxes to precipitate.[3]
- Filtration: Filter the chilled mixture to remove the precipitated waxes.
- Solvent Recovery: Remove the ethanol using a rotary evaporator or falling film evaporator to yield a purified, solvent-free cannabis oil.[3]

## Data Presentation: scCO<sub>2</sub> Extraction Parameters and Yields

Parameter	Value	Purpose / Rationale	Expected Yield	Reference
Pressure	230 - 340 bar	Higher pressure increases CO2 density and solvating power for cannabinoids.	THC Yield: ~98% (at 230 bar)	[2]
Temperature	37 - 55 °C	Affects CO2 density and compound volatility. 37°C provides high density.[6]	Overall Yield: Up to 24%	[2]
Co-Solvent (Ethanol)	5% (pulsed)	Increases polarity of scCO2, enhancing extraction of more polar compounds.	Reduces solvent-to-feed ratio	[2]
Extraction Time	3 hours	Sufficient duration for scCO2 to permeate the biomass and dissolve target compounds.	High cannabinoid recovery	[6]

## Workflow Diagram: scCO2 Extraction



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Fig 1. Supercritical CO2 Extraction Workflow

## Cold Ethanol Extraction

### Application Note

Ethanol is a highly efficient and scalable solvent for cannabis extraction, recognized as "Generally Recognized As Safe" (GRAS) by the FDA.[7] Cold ethanol extraction, typically performed at temperatures between -80°C and -20°C, is particularly advantageous.[8] At these cryogenic temperatures, ethanol's polarity is reduced, making it more selective for cannabinoids and terpenes while leaving undesirable compounds like chlorophyll, waxes, and lipids largely undissolved in the plant material.[8][9] This high selectivity often eliminates the need for extensive post-processing steps like winterization, streamlining the overall workflow.[7]

## Experimental Protocol: High-Purity Cold Extraction

This protocol is optimized for preserving the terpene profile and achieving high cannabinoid purity.

### 1. Material and Solvent Preparation:

- Grind dried cannabis biomass to a coarse consistency.

- Pre-chill food-grade ethanol (95%+) to -40°C.[8][9] The biomass can also be pre-chilled to maintain the low temperature during extraction.

## 2. Extraction:

- Combine the chilled ethanol and cannabis biomass in a suitable vessel (e.g., stainless steel tank with agitation).
- Use a sample-to-solvent ratio of 1:15 (w/v).
- Agitate the mixture for a short duration of 10 minutes.[7] The low temperature and short contact time are crucial to prevent the co-extraction of water-soluble compounds and chlorophyll.[9]

## 3. Filtration:

- Immediately after extraction, separate the ethanol-miscella (the ethanol containing the dissolved compounds) from the solid plant material using a multi-stage filtration process.
- Start with a coarse filter to remove bulk biomass, followed by progressively finer filters to remove smaller particulates.

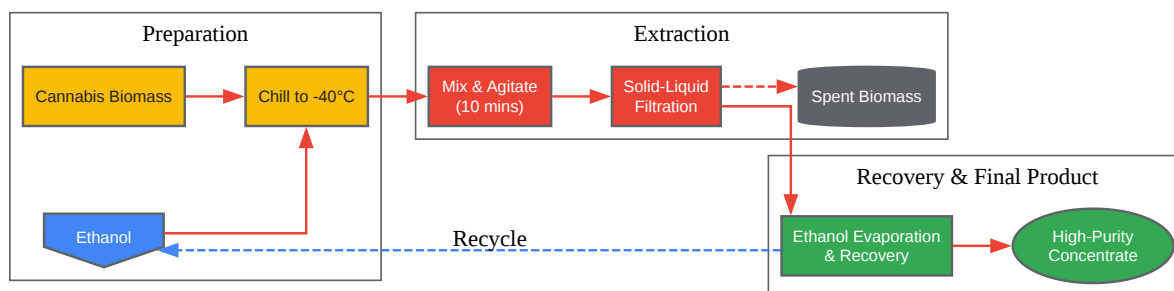
## 4. Solvent Recovery:

- Recover the ethanol from the miscella using a solvent recovery system such as a falling film or rotary evaporator.[9] The recovered ethanol can be reused in subsequent extractions.[9]
- The remaining product is a concentrated crude oil with high purity.

# Data Presentation: Cold Ethanol Extraction Parameters and Yields

Parameter	Value	Purpose / Rationale	Expected Outcome	Reference
Temperature	-40°C to -20°C	Increases selectivity for cannabinoids/terpenes; minimizes wax/chlorophyll extraction.	Higher purity extract, reduced need for winterization.	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Sample:Solvent Ratio	1:15 (w/v)	Optimized for maximizing cannabinoid and terpene concentration in the solvent.	High extraction efficiency.	
Extraction Time	10 minutes	Sufficient for cannabinoid dissolution while minimizing co-extraction of undesirable compounds.	High-purity crude oil.	<a href="#">[7]</a>
Ethanol Purity	95%+	Ensures efficient extraction and minimizes water content.	Effective dissolution of target compounds.	

## Workflow Diagram: Cold Ethanol Extraction



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Fig 2. Cold Ethanol Extraction Workflow

## Light Hydrocarbon Extraction

### Application Note

Light hydrocarbon extraction utilizes solvents like n-butane and propane, which are highly effective at dissolving the full spectrum of cannabinoids and terpenes due to their nonpolar nature.<sup>[10]</sup> This method is renowned for producing extracts with exceptional purity (up to 90% cannabinoid concentration) and a robust, well-preserved terpene profile, making it ideal for producing high-quality concentrates like shatter, wax, and live resin.<sup>[11][12]</sup> The low boiling points of these solvents facilitate easy purging from the final product. However, the extreme flammability of hydrocarbons necessitates a strictly controlled, explosion-proof environment (C1D1) and specialized closed-loop equipment, posing significant safety and regulatory challenges.<sup>[4][12]</sup>

## Experimental Protocol: High-Terpene Butane Extraction

This protocol provides a high-level overview of the closed-loop extraction process. **WARNING:** This process must only be performed by trained professionals in a certified C1D1 environment.

### 1. Preparation:

- Pack ground cannabis material into the material column of a closed-loop extraction system.
- Chill the solvent tank containing high-purity n-butane to below its boiling point.



## 2. Extraction (Solvent Wash):

- Release the cold liquid butane from the solvent tank, allowing it to flow through and saturate the material column.[\[11\]](#) This "wash" dissolves the cannabinoids and terpenes from the plant trichomes.[\[12\]](#)

## 3. Collection and Recovery:

- The butane-oil mixture is transferred to a collection vessel.[\[12\]](#)
- Gently heat the collection vessel to evaporate the butane. The butane gas is recovered, re-condensed, and returned to the solvent tank for reuse.

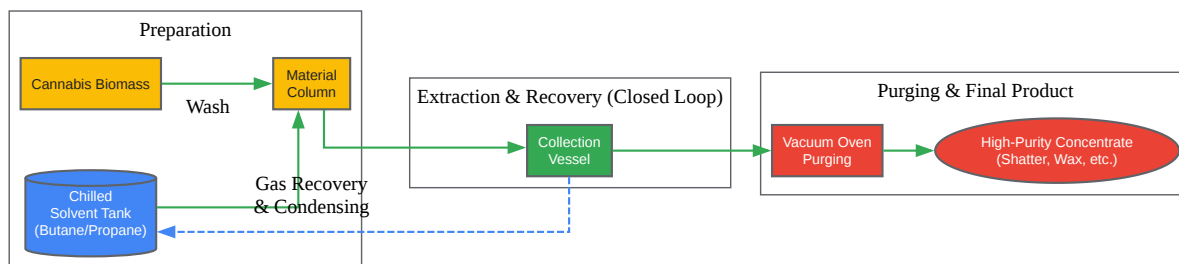
## 4. Purging:

- Transfer the resulting crude oil (oleoresin) to a vacuum oven.
- Apply a combination of gentle heat and vacuum to purge any residual butane solvent from the extract.[\[12\]](#) This step is critical for ensuring product safety and purity.
- The final product is a high-purity cannabis concentrate.

# Data Presentation: Hydrocarbon Extraction Parameters and Yields

Parameter	Value	Purpose / Rationale	Expected Yield / Purity	Reference
Solvent	n-Butane / Propane	Nonpolar solvent efficiently dissolves cannabinoids and terpenes.	Yield: 14-30% by weight	[11]
Temperature	-0.5°C to 30°C (Butane)	Low temperature helps preserve volatile terpenes.	Purity: Up to 90% cannabinoids	[11]
Pressure	15-30 PSI (Butane)	Maintained within a closed-loop system for safety and efficiency.	Full-spectrum extract	[10]
Post-Processing	Vacuum Purging	Removes residual solvent to ensure product safety.	Safe, high-purity concentrate	[12]

## Workflow Diagram: Hydrocarbon Extraction



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Fig 3. Light Hydrocarbon Extraction Workflow

## Simplified Cannabinoid Signaling Pathway

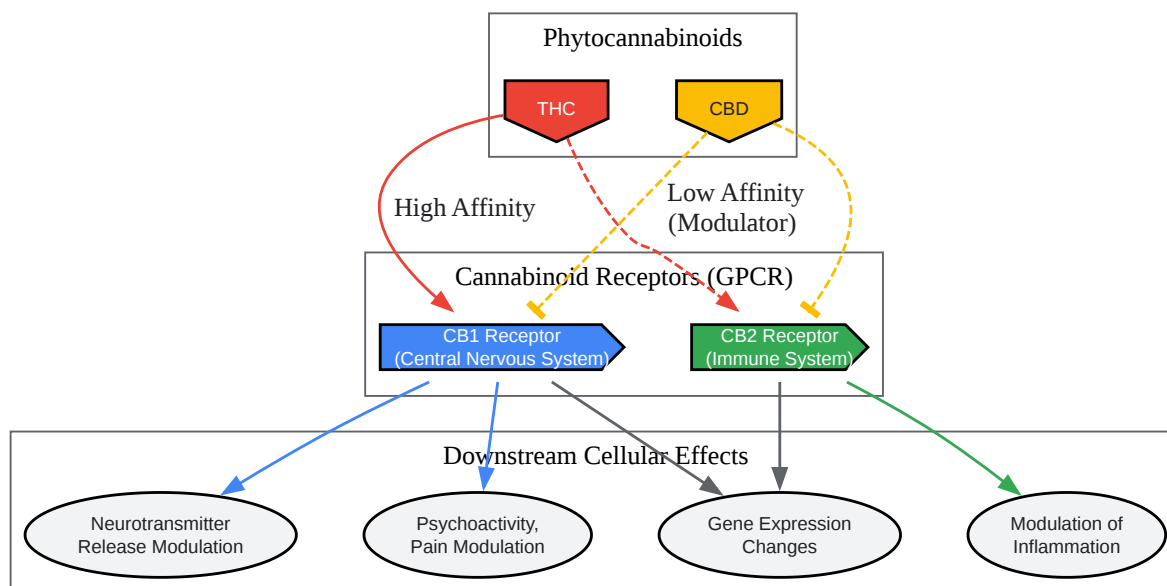
### Application Note

Cannabinoids exert their effects primarily by interacting with the endocannabinoid system (ECS), a major neuromodulatory system in the body. The two principal receptors of the ECS are the Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2).[\[13\]](#)[\[14\]](#)

- **CB1 Receptors:** Found predominantly in the central nervous system (brain and spinal cord), these receptors are associated with the psychoactive and neuro-modulatory effects of cannabinoids like THC.[\[14\]](#)[\[15\]](#) Their activation influences processes like memory, mood, and pain perception.[\[15\]](#)
- **CB2 Receptors:** Primarily located in peripheral tissues, especially on immune cells, CB2 receptors are key modulators of inflammation and immune responses.[\[14\]](#)[\[15\]](#)

Both CB1 and CB2 are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, modulating intracellular signaling cascades.[\[13\]](#)[\[16\]](#)

### Diagram: Cannabinoid Receptor Signaling



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